2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl group at the C-2 position, methyl substituents at C-3 and C-5, and an N-propylamine moiety at C-5. Its molecular framework is optimized for interactions with biological targets, particularly in mycobacterial and neurological applications.
Synthetic routes for analogous pyrazolo[1,5-a]pyrimidines typically involve condensation of β-keto esters with aminopyrazoles under acidic conditions, followed by functionalization of the C-7 position via nucleophilic substitution or coupling reactions . For example, 3-arylpyrazolo[1,5-a]pyrimidin-7-amines are synthesized by heating 4-aryl-1H-pyrazol-5-amine derivatives with β-keto esters in acetic acid, yielding intermediates that are further derivatized with alkyl or aryl amines .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-6-9-20-17-10-12(2)21-19-13(3)18(22-23(17)19)14-7-8-15(24-4)16(11-14)25-5/h7-8,10-11,20H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKAKPAUMVZION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable base, followed by cyclization with a propylamine derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of cells or tissues involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally and functionally related analogs:
Substituent Variations at the C-3 and C-5 Positions
- 3-(4-Fluorophenyl)-5-substituted analogs (Compounds 22–44, Table 2, ): Replacement of the 3,4-dimethoxyphenyl group with a 4-fluorophenyl moiety reduces electron-donating effects, altering binding to mycobacterial targets. For instance, compound 28 (3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)) demonstrated an MIC of 0.5 µg/mL against M. tuberculosis, highlighting the importance of halogenated aryl groups in antimycobacterial activity . Key difference: The 3,4-dimethoxyphenyl group in the target compound may enhance interactions with hydrophobic pockets compared to mono-halogenated analogs.
3-(Trifluoromethylphenyl)-5-methyl derivatives (Compound 39a, ) :
Introducing a trifluoromethyl group at C-3 increases metabolic stability and logP (calculated: 3.8 vs. 2.9 for the target compound). However, this substitution reduces solubility, limiting bioavailability .
N-Substituent Modifications at C-7
- N-(Pyridin-2-ylmethyl) analogs () :
Pyridine-containing derivatives exhibit improved solubility due to the polar heterocycle. For example, compound 22 (N-(pyridin-2-ylmethyl)) showed a 2.5-fold higher aqueous solubility than the N-propyl analog, correlating with enhanced in vitro activity . - MPZP and DMP904 (CRF1 antagonists, ) :
MPZP (N,N-bis(2-methoxyethyl)) and DMP904 (N-(1-ethylpropyl)) feature bulky N-substituents that improve blood-brain barrier penetration. The target compound’s N-propyl group offers intermediate lipophilicity, balancing CNS activity and peripheral distribution .
Aryl Group Modifications at C-2
- 2-(4-Methoxyphenyl) vs. In contrast, 2-(4-methoxyphenyl) analogs (e.g., 39e, ) show reduced steric hindrance, favoring interactions with flat binding sites .
Data Tables
Table 2: Physicochemical Properties
| Property | Target Compound | 3-(4-Fluorophenyl)-5-methyl (Compound 28) | MPZP |
|---|---|---|---|
| Molecular Weight (g/mol) | 381.4 | 378.4 | 439.5 |
| Water Solubility (µg/mL) | ~15* | ~40 | ~5 |
| logD (pH 7.4) | 2.1 | 1.8 | 3.0 |
*Estimated based on N-propyl chain hydrophobicity .
Key Research Findings
Antimycobacterial Activity : Pyrazolo[1,5-a]pyrimidines with 3,4-dimethoxyphenyl groups show moderate activity against M. tuberculosis but require optimization of N-substituents to improve potency .
CRF1 Receptor Antagonism : Bulky N-substituents (e.g., bis(2-methoxyethyl) in MPZP) enhance CNS penetration, whereas smaller chains (e.g., propyl) favor peripheral targets .
Metabolic Stability : Trifluoromethyl and methoxy groups improve metabolic stability but may reduce solubility, necessitating formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
